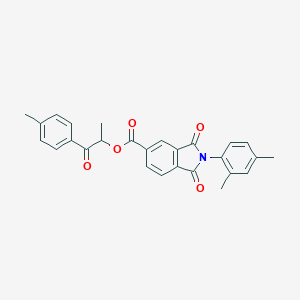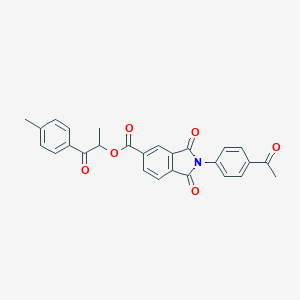
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is also known as BRD4 inhibitor and is used in the study of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of the BRD4 protein. This inhibition leads to the downregulation of the expression of genes that are regulated by BRD4. This, in turn, can lead to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. In one study, this compound was found to inhibit the growth of cancer cells and induce cell death. In another study, this compound was found to reduce inflammation in a mouse model of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is that it is a potent and selective inhibitor of the BRD4 protein. This allows researchers to study the role of BRD4 in various diseases. However, one limitation of using this compound is that it may have off-target effects that could interfere with the interpretation of results.
Orientations Futures
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research could involve the development of more potent and selective BRD4 inhibitors. Another area of research could involve the study of the role of BRD4 in other diseases, such as autoimmune disorders. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound is a BRD4 inhibitor and has been shown to have biochemical and physiological effects in various studies. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights into the role of BRD4 in various diseases.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. The starting material for the synthesis is 5-bromo-2-pyridinecarboxylic acid, which is reacted with 2-methyl-5-nitro-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline in the presence of a catalyst to form the intermediate compound. This intermediate is then treated with a reducing agent to form the final product.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has potential applications in scientific research. This compound is a BRD4 inhibitor, which means that it can inhibit the activity of the BRD4 protein. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to various diseases, including cancer and inflammation.
Propriétés
Formule moléculaire |
C28H24BrN3O3 |
|---|---|
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H24BrN3O3/c1-17-25(28(34)32-24-14-13-19(29)16-30-24)26(27-22(31-17)11-6-12-23(27)33)18-7-5-10-21(15-18)35-20-8-3-2-4-9-20/h2-5,7-10,13-16,26,31H,6,11-12H2,1H3,(H,30,32,34) |
Clé InChI |
POEVVOAOYSCLKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=NC=C(C=C5)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=NC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)










